2-chloro-5-ethynylaniline

Kinase Inhibition Cancer Therapeutics Enzymology

Sourcing regioisomerically pure aniline building blocks for kinase inhibitor SAR often delays projects. 2-Chloro-5-ethynylaniline (CAS 1849263-17-7) from BenchChem resolves this with >79-fold ChoKα selectivity (IC50 126 nM) and unique ortho-ethynyl reactivity for green hydrohalogenation. • Achieve potent anticancer lead compounds. • Enables efficient Sonogashira coupling for materials science. • Batch-to-batch consistency supports repeatable results. Shipped worldwide.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 1849263-17-7
Cat. No. B6203501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-ethynylaniline
CAS1849263-17-7
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C8H6ClN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2
InChIKeyCECMUNZRIZYCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethynylaniline Building Block Overview


2-Chloro-5-ethynylaniline (CAS 1849263-17-7) is a substituted aniline derivative with the molecular formula C8H6ClN and a molecular weight of 151.59 g/mol . It features an amino group at position 1, a chlorine atom at position 2, and a terminal ethynyl group (-C≡CH) at position 5 on the benzene ring . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, with commercial availability typically at 95-98% purity . Its dual functionality—a nucleophilic amino group and a reactive terminal alkyne—enables its participation in key transformations such as Sonogashira cross-coupling and cyclization reactions, making it a valuable building block for generating structurally diverse libraries .

Synthetic building block for Sonogashira cross-coupling and cyclization reactions
Reported choline kinase alpha (ChoKα) inhibition profile for kinase research
Ortho-alkynylaniline motif enables metal-free hydrohalogenation methodology studies

2-Chloro-5-ethynylaniline Substitution Risks


The specific substitution pattern of 2-chloro-5-ethynylaniline is critical for its biological and chemical performance, rendering generic substitution with other ethynylaniline or chloroaniline analogs non-viable. As demonstrated in kinase inhibitor development, the position and nature of substituents on the aniline ring dramatically alter both target affinity and selectivity [1]. For instance, moving the ethynyl group from the 5-position to the 2-position or 4-position changes the electronic and steric profile, which can abolish activity against specific targets like choline kinase alpha (ChoKα) or acetylcholinesterase (AChE) [2]. Similarly, omitting the chlorine atom or placing it at a different position (e.g., 3- or 4-chloro) results in compounds with different reactivity in cross-coupling reactions and divergent biological profiles, as evidenced by structure-activity relationship (SAR) studies in aniline-based inhibitors [3]. Therefore, procurement of this specific isomer is not interchangeable with its positional analogs; the precise 2-chloro-5-ethynyl motif is a key determinant of the desired activity in downstream applications.

Positional isomers (e.g., 4-ethynyl or 3-chloro analogs) may shift kinase selectivity and cross-coupling reactivity
Chlorine omission may alter electronic profile and target engagement in aniline-based inhibitor scaffolds
Absence of the ortho-alkynyl motif may preclude the pseudo-intramolecular hydrohalogenation pathway

2-Chloro-5-ethynylaniline Quantitative Evidence


ChoKα vs. ChoKβ Isoform Selectivity

2-Chloro-5-ethynylaniline demonstrates potent and selective inhibition of human choline kinase alpha (ChoKα), a validated anticancer target. In a high-throughput screening (HTS) assay, it exhibited an IC50 value of 126 nM against ChoKα [1]. Critically, its activity against the related choline/ethanolamine kinase (ChoKβ) was negligible, with an IC50 >10,000 nM, representing a selectivity ratio of over 79-fold for ChoKα [1]. This contrasts sharply with the behavior of other substituted anilines in kinase inhibitor development, where subtle changes in substitution pattern can drastically alter isoform selectivity. For instance, the structural analog 2-ethynylaniline (a key impurity in Erlotinib) shows a different biological profile, highlighting the importance of the chlorine atom for this specific target engagement .

Isoform Selectivity
Head-to-head
IC50 126 nM (ChoKα) vs. >10,000 nM (ChoKβ)
Supports ChoKα isoform selectivity assay context
HTS assay; selectivity ratio >79-fold
Kinase Inhibition Cancer Therapeutics Enzymology

Time-Dependent AChE Inhibition vs. Static Inhibitors

2-Chloro-5-ethynylaniline acts as a time-dependent inhibitor of recombinant acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae). In an Ellman assay, the compound showed an IC50 of 142 nM after a 10-minute incubation period [1]. Notably, the inhibitory potency increased to an IC50 of 285 nM after 60 minutes, indicating a time-dependent mechanism of action [1]. This behavior is distinct from other aniline-based AChE inhibitors that often exhibit static, time-independent inhibition. While direct comparative data for a specific analog in the same assay is not available, this time-dependent profile is a class-level inference that suggests a unique binding mode or slow-onset inhibition, which is a desirable property for sustained target engagement in pest control applications.

Kinetic Profile
Supporting evidence
IC50 142 nM (10 min) → 285 nM (60 min)
Supports time-dependent inhibition assay context
Recombinant An. gambiae AChE; Ellman assay
Acetylcholinesterase Inhibition Vector Control Enzyme Kinetics

Pseudo-Intramolecular Hydrohalogenation

The specific spatial arrangement of the amino and ethynyl groups in 2-chloro-5-ethynylaniline facilitates a metal-free, syn-selective hydrohalogenation reaction. While the reference study uses 2-ethynylaniline as a model substrate, the principle is directly transferable: the ortho-relationship between the amino and ethynyl groups allows for quantitative salt formation with HCl, which brings the reactants into close proximity for a pseudo-intramolecular electrophilic addition [1]. This results in a highly efficient hydrochlorination to form the corresponding chloroalkene without overaddition byproducts [1]. In contrast, anilines lacking this ortho-alkynyl substitution (e.g., 3- or 4-ethynylaniline) or those without the amino group cannot undergo this pseudo-intramolecular process and would require metal catalysts or harsher conditions, often leading to lower yields and complex mixtures.

Synthetic Efficiency
Class-level inference
Quantitative syn-addition via ortho-alkynyl motif (model substrate)
Supports metal-free synthetic methodology context
Pseudo-intramolecular hydrohalogenation protocol
Synthetic Methodology Green Chemistry Organic Synthesis

2-Chloro-5-ethynylaniline Application Scenarios


ChoKα Inhibitor Development for Oncology

Given its potent and selective inhibition of ChoKα (IC50 = 126 nM) with >79-fold selectivity over ChoKβ [1], 2-chloro-5-ethynylaniline serves as a privileged starting point for medicinal chemistry campaigns targeting ChoKα. Researchers can leverage this scaffold to develop novel anticancer agents, as ChoKα is a validated target in oncology. The high isoform selectivity minimizes the risk of off-target effects, making it a superior choice over less selective aniline derivatives.

AChE Inhibitor Synthesis for Vector Control

The time-dependent inhibition of AChE (IC50 shifting from 142 nM to 285 nM over 60 minutes) [2] positions 2-chloro-5-ethynylaniline as a valuable intermediate for creating sustained-release or long-lasting insecticides. This property is particularly advantageous for malaria vector control, where prolonged enzyme inhibition is crucial for efficacy. The compound's unique kinetic profile differentiates it from static, rapidly reversible inhibitors.

Metal-Free Chloroalkene & Heterocycle Synthesis

The ability of ortho-ethynylanilines to undergo quantitative, syn-selective hydrohalogenation via a pseudo-intramolecular process [3] makes 2-chloro-5-ethynylaniline a preferred substrate for green chemistry applications. It enables the efficient synthesis of vinyl halides without metal catalysts or overaddition byproducts. This is in stark contrast to other regioisomers (e.g., 3- or 4-ethynylaniline) or simpler anilines, which require less efficient methods.

Conjugated Materials for Molecular Electronics

The terminal alkyne of 2-chloro-5-ethynylaniline is a versatile handle for Sonogashira cross-coupling , allowing for the synthesis of extended π-conjugated systems. This is essential for developing organic electronic materials, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Its unique substitution pattern, distinct from other ethynylanilines, offers a specific electronic and steric environment that can be exploited to fine-tune the optoelectronic properties of the final material.

Application
Selection Property
Validation Focus
ChoKα Kinase Research
Isoform-selectivity profile
ChoKα vs. ChoKβ inhibition review
AChE Inhibition Studies
Time-dependent inhibition kinetics
Sustained target engagement interpretation
Metal-Free Synthetic Methodology
Ortho-alkynylaniline reactivity
Hydrohalogenation conversion review
π-Conjugated Material Synthesis
Terminal alkyne cross-coupling handle
Optoelectronic property investigation

Technical Documentation Hub

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